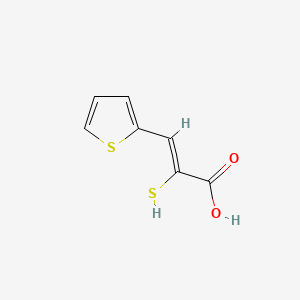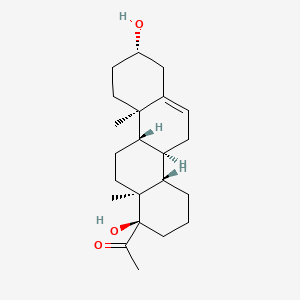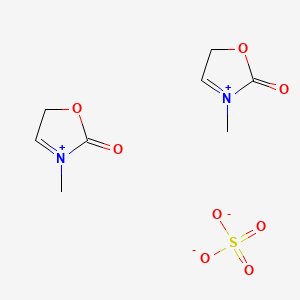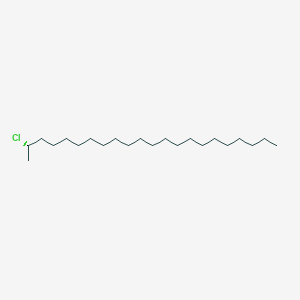![molecular formula C17H20N2O B12648612 N-[3-[(3-Phenylpropyl)amino]phenyl]acetamide CAS No. 93805-17-5](/img/structure/B12648612.png)
N-[3-[(3-Phenylpropyl)amino]phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-[(3-Phenylpropyl)amino]phenyl]acetamide is a chemical compound with the molecular formula C17H20N2O and a molecular weight of 268.354 g/mol . It is known for its applications in various scientific fields, including chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(3-Phenylpropyl)amino]phenyl]acetamide typically involves the reaction of 3-phenylpropylamine with 3-nitroacetophenone, followed by reduction and acetylation steps. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-[(3-Phenylpropyl)amino]phenyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Palladium on carbon, sodium borohydride.
Nucleophiles: Ammonia, amines.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Applications De Recherche Scientifique
N-[3-[(3-Phenylpropyl)amino]phenyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the production of various chemical intermediates and pharmaceuticals
Mécanisme D'action
The mechanism of action of N-[3-[(3-Phenylpropyl)amino]phenyl]acetamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biological processes at the molecular level. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to N-[3-[(3-Phenylpropyl)amino]phenyl]acetamide include:
N-Phenylacetamide: Known for its analgesic and antipyretic properties.
Acetanilide: Used as an intermediate in the synthesis of pharmaceuticals and dyes.
Uniqueness
This compound is unique due to its specific structural features and the presence of both phenylpropyl and acetamide groups. This combination allows it to participate in a variety of chemical reactions and exhibit distinct biological activities .
Propriétés
Numéro CAS |
93805-17-5 |
|---|---|
Formule moléculaire |
C17H20N2O |
Poids moléculaire |
268.35 g/mol |
Nom IUPAC |
N-[3-(3-phenylpropylamino)phenyl]acetamide |
InChI |
InChI=1S/C17H20N2O/c1-14(20)19-17-11-5-10-16(13-17)18-12-6-9-15-7-3-2-4-8-15/h2-5,7-8,10-11,13,18H,6,9,12H2,1H3,(H,19,20) |
Clé InChI |
WAWKQABTSMQFSD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=CC(=C1)NCCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


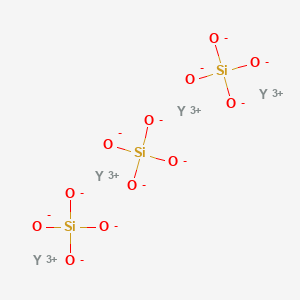



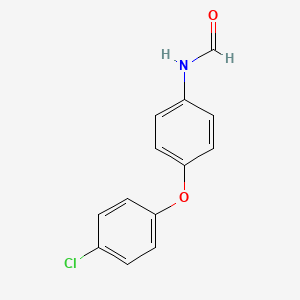
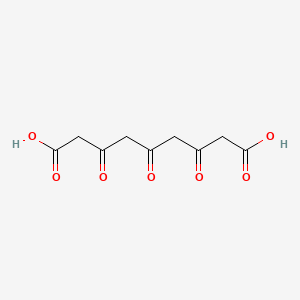
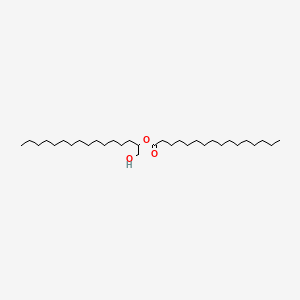
![3-Methyl-2,4-dihydropyrazolo[4,3-d]pyrimidine-7-thione](/img/structure/B12648588.png)


